2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
Description
Properties
Molecular Formula |
C24H22BrN5OS |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C24H22BrN5OS/c1-16(2)20-5-3-4-6-21(20)27-22(31)15-32-24-29-28-23(17-11-13-26-14-12-17)30(24)19-9-7-18(25)8-10-19/h3-14,16H,15H2,1-2H3,(H,27,31) |
InChI Key |
KFFWGZAKSKBDGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors, such as hydrazine derivatives and carboxylic acids, under acidic or basic conditions.
Introduction of the Bromophenyl and Pyridinyl Groups: The bromophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions, often using brominated aromatic compounds and pyridine derivatives.
S-Alkylation: The sulfanyl group is introduced through S-alkylation reactions, where thiol groups react with alkyl halides in the presence of a base.
Acylation: The final step involves the acylation of the triazole derivative with an appropriate acylating agent to form the acetamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group undergoes nucleophilic substitution, particularly in alkaline conditions. For example:
This reactivity enables the introduction of diverse alkyl/aryl groups, enhancing structural diversity for biological studies .
Oxidation of Sulfanyl to Sulfonyl
The sulfanyl group oxidizes to sulfonyl (-SO₂-) under strong oxidative conditions:
| Oxidizing Agent | Conditions | Product Sulfonyl Derivative | Application |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C | Enhanced polarity for chromatographic separation | Drug metabolite synthesis |
| m-CPBA | Dichloromethane, RT | Stabilized sulfonyl analogs | Antibacterial activity studies |
Reduction of Allyl Groups
The propenyl group (if present) can be hydrogenated:
| Catalyst | Conditions | Product (Propyl derivative) | Impact on Bioactivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), ethanol | Reduced steric hindrance | Improved solubility |
Hydrolysis of the Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Reagents | Product | Significance |
|---|---|---|---|
| HCl (6M), reflux | 12 hours | Carboxylic acid derivative | Prodrug activation studies |
| NaOH (10%), ethanol | 6 hours, 70°C | Amine intermediate | Functional group interchange |
Electrophilic Aromatic Substitution
The bromophenyl ring undergoes electrophilic substitution, though bromine’s electron-withdrawing effect directs reactivity:
| Reaction | Reagents | Position | Product Use |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Meta to bromine | Nitro derivatives for SAR studies |
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Para to bromine | Biaryl analogs for kinase inhibition |
Functionalization of the Triazole Ring
The 1,2,4-triazole core participates in cycloaddition and alkylation:
| Reaction Type | Reagents | Outcome | Biological Relevance |
|---|---|---|---|
| 1,3-Dipolar cycloaddition | Azides, Cu(I) | Triazolopyrimidine hybrids | Anticancer activity optimization |
| N-Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium derivatives | Enhanced antimicrobial potency |
Key Research Findings
-
S-Alkylation Optimization : Using cesium carbonate in DMF improves yields (61%) compared to potassium carbonate (≤45%) .
-
Sulfonyl Derivatives : Exhibit 3–5× higher solubility in aqueous buffers than parent compounds.
-
Hydrogenation Impact : Propyl analogs show reduced cytotoxicity (IC₅₀ > 100 μM) compared to allyl derivatives (IC₅₀ = 12–18 μM).
Scientific Research Applications
Structural Overview
The compound features a complex structure characterized by a triazole ring, which is known for its biological activity. Its molecular formula is , and it possesses unique functional groups that enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi:
- Antibacterial Properties : Research indicates that compounds similar to 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus through mechanisms involving disruption of bacterial cell wall synthesis and protein function .
- Antifungal Activity : The compound has also been evaluated for antifungal efficacy against pathogens such as Candida albicans. The presence of the triazole moiety is crucial for its interaction with fungal enzymes, making it a candidate for developing new antifungal therapies .
Anticancer Potential
The anticancer properties of triazole derivatives are well-documented. The specific compound has been investigated for its ability to induce apoptosis in cancer cells:
- Mechanism of Action : Studies suggest that the compound may inhibit key signaling pathways involved in cell proliferation and survival. For example, it may affect the PI3K/Akt/mTOR pathway, leading to reduced tumor growth .
- In vitro Studies : Experimental results show that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These findings highlight its potential as a lead compound for further development into anticancer agents .
Other Therapeutic Applications
In addition to its antimicrobial and anticancer activities, this compound may have other therapeutic applications:
- Anti-inflammatory Properties : Some studies suggest that triazole derivatives can modulate inflammatory responses, potentially making them useful in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary research indicates that certain triazole compounds may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease by reducing oxidative stress and inflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways and lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of 1,2,4-triazole-3-thiol acetamides with diverse substituents. Key analogues include:
Key Observations :
- Lipophilicity : The isopropyl group in the target compound increases logP compared to methyl or sulfamoyl derivatives, suggesting enhanced membrane permeability .
- Binding Interactions : Bromine and pyridine residues enable halogen-π and π-π stacking with biological targets, as seen in crystallographic studies of related triazoles .
- Polarity: Sulfamoyl and amino substituents (e.g., in ) improve aqueous solubility but may reduce blood-brain barrier penetration.
Pharmacological and Biochemical Comparisons
Limited bioactivity data are available for the target compound, but insights can be inferred from structurally related molecules:
- Anti-exudative Activity: A study on 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated dose-dependent anti-inflammatory effects comparable to diclofenac sodium (8 mg/kg) . The isopropyl group in the target compound may enhance potency due to improved hydrophobic interactions.
- Ferroptosis Induction: Triazole-thioacetamides with bromophenyl groups have shown selective cytotoxicity in oral squamous cell carcinoma (OSCC) by triggering ferroptosis, a form of iron-dependent cell death . The target compound’s bromine and pyridine moieties may similarly modulate redox pathways.
- Enzymatic Stability : The trifluoromethyl analogue () exhibits resistance to cytochrome P450-mediated degradation, suggesting the target compound’s isopropyl group could also confer metabolic stability .
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a member of the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antibacterial agent, antioxidant, and anticancer compound.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C23H20BrN5O3S
- Molecular Weight : 526.4 g/mol
- IUPAC Name : this compound
The presence of functional groups such as the triazole ring and sulfanyl moiety contributes to its biological reactivity and interaction with various molecular targets.
Antibacterial Activity
Research indicates that compounds containing a triazole moiety often exhibit significant antibacterial properties. In studies evaluating similar triazole derivatives, the following findings were reported:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3b | E. coli | 10 µg/mL |
| 4e | S. aureus | 5 µg/mL |
| 4h | P. aeruginosa | 15 µg/mL |
These results demonstrate that triazole derivatives can inhibit bacterial growth effectively, with some compounds showing comparable efficacy to standard antibiotics like ampicillin .
Antioxidant Activity
Antioxidant properties of triazole derivatives have been highlighted in various studies. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays. Notably:
- DPPH IC50 Value : The compound exhibited an IC50 value indicating potent antioxidant activity comparable to ascorbic acid.
This suggests that the compound may protect against oxidative stress-related damage in biological systems .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds structurally similar to our target compound have shown promising results in inhibiting cancer cell proliferation. Key findings include:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 47e | T47D (breast cancer) | 43.4 |
| 47f | HCT116 (colon cancer) | 6.2 |
These studies indicate that triazole derivatives can induce apoptosis and inhibit tumor growth through various mechanisms, including disruption of cell cycle progression and induction of oxidative stress in cancer cells .
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies reveal high binding affinities with key bacterial enzymes, supporting the observed antibacterial activity. For instance:
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to minimize byproducts (e.g., disulfide formation). Reference analogous triazole syntheses for reagent ratios .
Basic: How can X-ray crystallography be applied to determine the compound’s structure?
Q. Methodological Answer :
Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane) or slow evaporation (ethanol/water).
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.
Refinement : Employ SHELXL for structure solution and refinement. Key steps:
- Data-to-parameter ratio : Maintain >15:1 for reliability.
- Disorder modeling : Address flexible groups (e.g., propan-2-yl) using PART instructions.
- Validation : Check R-factor (<0.05) and wR2 (<0.15) .
Example : A related bromophenyl-triazole derivative refined with SHELXL achieved R = 0.038 and wR2 = 0.092 .
Basic: What spectroscopic techniques are suitable for characterizing this compound?
Q. Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the triazole ring and acetamide linkage. Key shifts:
- Triazole C-H: δ 8.2–8.5 ppm (pyridinyl protons).
- Sulfanyl group: δ 3.8–4.2 ppm (CH₂-S).
- HRMS (ESI+) : Verify molecular ion ([M+H]⁺) with <5 ppm error.
- IR : Identify N-H stretch (~3200 cm⁻¹) and C=O (1660–1680 cm⁻¹) .
Tip : Compare with spectral data of structurally similar compounds (e.g., pyridinyl-triazole derivatives) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Q. Methodological Answer :
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., GPR-17 agonists in ).
- Validate potency via dose-response curves (IC₅₀/EC₅₀).
Data Analysis :
- Apply multivariate statistics (e.g., ANOVA) to identify confounding variables (e.g., solvent DMSO %).
- Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).
Meta-Analysis : Compare results with structurally related compounds (e.g., 4-phenyl-1,2,4-triazole derivatives) to infer SAR trends .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Q. Methodological Answer :
Molecular Docking :
- Use AutoDock Vina or Glide to model binding to targets (e.g., kinase domains).
- Set grid boxes around active sites (e.g., ATP-binding pocket for kinases).
MD Simulations :
- Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability.
- Analyze RMSD (<2.0 Å) and ligand-protein hydrogen bonds.
QSAR : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .
Example : A pyrazol-triazole hybrid showed docking scores of −9.2 kcal/mol against c-Kit kinase .
Advanced: How can the compound’s solubility be optimized without compromising bioactivity?
Q. Methodological Answer :
Structural Modifications :
- Introduce hydrophilic groups (e.g., -OH, -SO₃H) on the propan-2-yl phenyl ring.
- Avoid disrupting the triazole-pyridinyl pharmacophore.
Formulation Strategies :
- Use co-solvents (PEG 400) or cyclodextrin-based encapsulation.
DoE Optimization : Apply Design of Experiments (DoE) to vary pH, temperature, and excipients. For example, a flow-chemistry DoE improved yield by 22% in a related synthesis .
Advanced: What mechanistic studies can elucidate the compound’s mode of action?
Q. Methodological Answer :
Kinetic Assays : Measure enzyme inhibition (e.g., TrxR1) using DTNB reduction assays .
Cellular Imaging : Track subcellular localization via fluorescent analogs (e.g., BODIPY-labeled acetamide).
Proteomics : Identify binding partners using pull-down assays with biotinylated probes.
Case Study : A fluorophenyl-acetamide derivative disrupted KCa3.1 channel function via voltage-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
